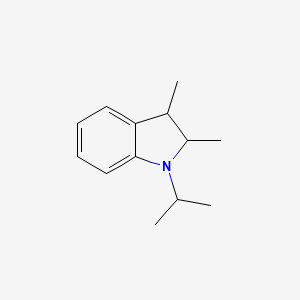![molecular formula C7H13ClO2Si B12560519 Ethyl 3-[chloro(dimethyl)silyl]prop-2-enoate CAS No. 143308-31-0](/img/structure/B12560519.png)
Ethyl 3-[chloro(dimethyl)silyl]prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[chloro(dimethyl)silyl]prop-2-enoate is an organosilicon compound with the molecular formula C7H13ClO2Si. This compound is characterized by the presence of a chloro(dimethyl)silyl group attached to a prop-2-enoate moiety. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[chloro(dimethyl)silyl]prop-2-enoate typically involves the reaction of ethyl prop-2-enoate with chlorodimethylsilane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-[chloro(dimethyl)silyl]prop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The double bond in the prop-2-enoate moiety can participate in addition reactions with electrophiles such as halogens or hydrogen halides.
Hydrolysis: The silyl group can be hydrolyzed to form the corresponding silanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines.
Addition Reactions: Reagents such as bromine or hydrogen chloride are used, and the reactions are carried out in non-polar solvents like dichloromethane or chloroform.
Major Products Formed
Substitution Reactions: Products include ethyl 3-[substituted(dimethyl)silyl]prop-2-enoates.
Addition Reactions: Products include ethyl 3-[chloro(dimethyl)silyl]-2-bromo-propanoate or ethyl 3-[chloro(dimethyl)silyl]-2-chloropropanoate.
Hydrolysis: The major product is ethyl 3-[hydroxy(dimethyl)silyl]prop-2-enoate.
Aplicaciones Científicas De Investigación
Ethyl 3-[chloro(dimethyl)silyl]prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: The compound is used in the modification of biomolecules to study their structure and function.
Industry: It is used in the production of specialty chemicals, including coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of ethyl 3-[chloro(dimethyl)silyl]prop-2-enoate involves the reactivity of the chloro(dimethyl)silyl group and the prop-2-enoate moiety. The chloro group can undergo nucleophilic substitution, while the double bond in the prop-2-enoate moiety can participate in addition reactions. The silyl group can also be hydrolyzed to form silanols, which can further react to form siloxanes .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-[hydroxy(dimethyl)silyl]prop-2-enoate
- Ethyl 3-[methoxy(dimethyl)silyl]prop-2-enoate
- Ethyl 3-[ethoxy(dimethyl)silyl]prop-2-enoate
Uniqueness
Ethyl 3-[chloro(dimethyl)silyl]prop-2-enoate is unique due to the presence of the chloro group, which makes it highly reactive in nucleophilic substitution reactions.
Propiedades
Número CAS |
143308-31-0 |
|---|---|
Fórmula molecular |
C7H13ClO2Si |
Peso molecular |
192.71 g/mol |
Nombre IUPAC |
ethyl 3-[chloro(dimethyl)silyl]prop-2-enoate |
InChI |
InChI=1S/C7H13ClO2Si/c1-4-10-7(9)5-6-11(2,3)8/h5-6H,4H2,1-3H3 |
Clave InChI |
YMWUDOCECLTRIT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=C[Si](C)(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


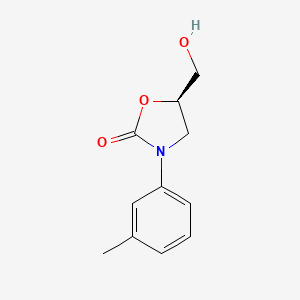
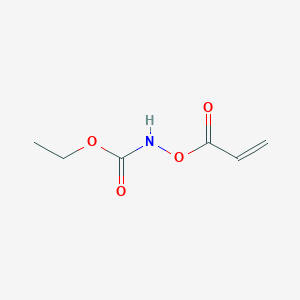
![(1R,2R,5S,7S)-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octan-2-ol](/img/structure/B12560459.png)
![4-Methoxy-2-methyl-N-[3-(propan-2-yl)phenyl]aniline](/img/structure/B12560463.png)
![2-Fluoro-4-[(4-pentylphenyl)ethynyl]-1-[(4-propylphenyl)ethynyl]benzene](/img/structure/B12560470.png)
![tert-Butyl[(3-ethenylcyclohex-2-en-1-yl)oxy]dimethylsilane](/img/structure/B12560476.png)

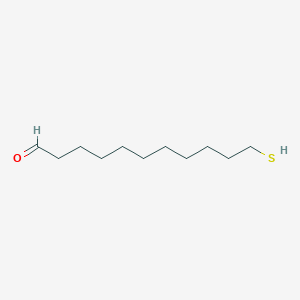


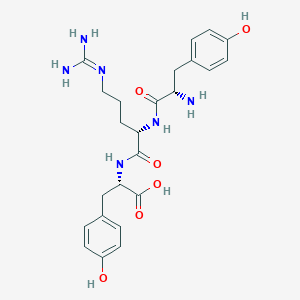
![N-({4-[(2-Aminopropyl)amino]phenyl}methyl)methanesulfonamide](/img/structure/B12560498.png)
![1,1'-[Oxybis(methylene)]bis[3,5-bis(trifluoromethyl)benzene]](/img/structure/B12560505.png)
